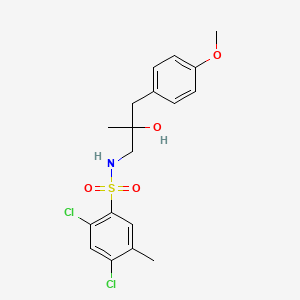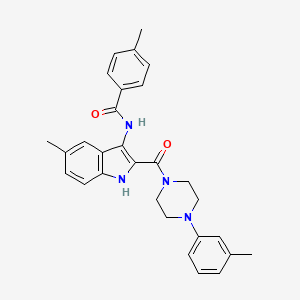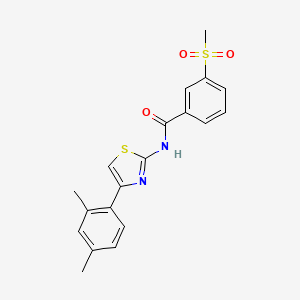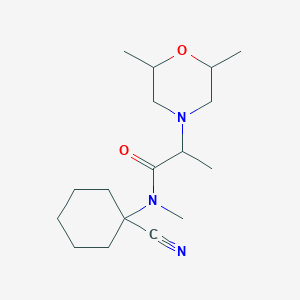![molecular formula C7H14ClNO2S B2782150 Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride CAS No. 2094843-87-3](/img/structure/B2782150.png)
Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride works by selectively inhibiting the sAC enzyme, which is responsible for the production of cAMP. This leads to a decrease in cAMP levels, which in turn affects various physiological processes that are regulated by cAMP. The sAC-cAMP signaling pathway is involved in a wide range of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth, and reduce the expression of various oncogenes. In cardiovascular disease, this compound has been shown to improve cardiac function, reduce inflammation, and decrease the risk of heart failure. In neurological disorders, this compound has been shown to protect neurons from damage, improve cognitive function, and reduce the risk of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride has several advantages for lab experiments, including its high potency and selectivity for the sAC enzyme. This makes it an ideal tool for studying the sAC-cAMP signaling pathway and its role in various physiological processes. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dosing and handling are required to ensure accurate and safe experiments.
Direcciones Futuras
There are several potential future directions for Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride research. One area of interest is the development of more potent and selective sAC inhibitors with improved pharmacokinetic properties. Another area of interest is the identification of new therapeutic applications for this compound, including in metabolic disorders and immune-related diseases. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its effects on various physiological processes.
Métodos De Síntesis
Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various chemical reactions, including cyclization, oxidation, and reduction steps. The final product is obtained as a hydrochloride salt, which is a white crystalline powder.
Aplicaciones Científicas De Investigación
Octahydro-2lambda6-thieno[3,4-c]pyridine-2,2-dione hydrochloride has been widely studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the sAC-cAMP signaling pathway. In cardiovascular disease, this compound has been shown to improve cardiac function and reduce inflammation. In neurological disorders, this compound has been shown to protect neurons from damage and improve cognitive function.
Propiedades
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrothieno[3,4-c]pyridine 2,2-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)4-6-1-2-8-3-7(6)5-11;/h6-8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAUYEXDUASFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CS(=O)(=O)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(1-ethyl-2-oxopyridin-3-yl)methyl]acetamide](/img/structure/B2782067.png)
![2-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2782068.png)

![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2782071.png)
![[4-[(4-ethylpiperazin-1-yl)sulfonyl]-1-oxoisoquinolin-2(1H)-yl]acetic acid](/img/structure/B2782072.png)
![Methyl N-(4-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2782073.png)

![{2-[4-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2782075.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide](/img/structure/B2782076.png)




![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile dihydrochloride](/img/structure/B2782090.png)